molecular formula C19H16FN3O3 B5615523 N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5615523
M. Wt: 353.3 g/mol
InChI Key: UFHWVGFTPUSHBW-UHFFFAOYSA-N
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Description

This compound is a part of a class of chemicals that have been studied for their potential pharmacological effects, particularly as inhibitors and anticancer agents. For instance, modifications of similar compounds have been shown to exhibit remarkable anticancer effects and reduced toxicity (Wang et al., 2015).

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions, where key functional groups are introduced or modified to enhance the compound's efficacy and reduce toxicity. For example, a study by Wang et al. (2015) describes replacing the acetamide group in a compound to produce derivatives with potent antiproliferative activities.

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their interaction with biological targets. These structures are often characterized using techniques like NMR and IR spectroscopy, as shown in the studies of related compounds (Man-li, 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that are essential for their biological activity. For instance, the introduction of fluorine atoms or fluorine-containing groups is a common modification to alter the compound's reactivity and pharmacological properties (Zhang et al., 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the compound's stability and bioavailability. Studies on similar compounds have detailed these properties through crystallography and other analytical methods (Ping, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the compound's potential as a therapeutic agent. Studies like those by Farouk et al. (2021) investigate the chemical reactivity of similar compounds, providing insights into their potential applications and limitations (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-26-14-8-6-13(7-9-14)16-10-11-19(25)23(22-16)12-18(24)21-17-5-3-2-4-15(17)20/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHWVGFTPUSHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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